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Compound of Interest

Compound Name: 2,6-Difluorobenzoyl chloride

Cat. No.: B147559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

2,6-difluorobenzoyl chloride (CAS No. 18063-02-0). Due to the limited availability of

experimentally derived NMR data in public databases, this document presents a combination of

reported data, predicted spectroscopic values based on analogous compounds, and

generalized experimental protocols for acquiring such data.

Physicochemical Properties
2,6-Difluorobenzoyl chloride is a colorless to pale yellow liquid with a pungent odor.[1][2] It is

an aromatic acyl chloride that is sensitive to moisture and serves as a reactive intermediate in

the synthesis of various pharmaceuticals and agrochemicals.[1]

Property Value Reference

Molecular Formula C₇H₃ClF₂O [3][4]

Molecular Weight 176.548 g/mol [3]

CAS Number 18063-02-0 [3][4]

Boiling Point 72-77 °C at 13 mmHg [4]

Density 1.404 g/mL at 25 °C [4]

Refractive Index n20/D 1.501 [4]
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Spectroscopic Data
Infrared (IR) Spectroscopy
An experimental gas-phase IR spectrum for 2,6-difluorobenzoyl chloride is available from the

NIST/EPA Gas-Phase Infrared Database.[3] Key absorptions are expected for the carbonyl

(C=O) stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Functional Group Expected Wavenumber (cm⁻¹)

C=O (acid chloride) ~1750-1800

Ar-F ~1200-1300

Ar C=C ~1400-1600

Ar C-H ~3000-3100

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H, ¹³C, and ¹⁹F NMR data for 2,6-difluorobenzoyl chloride are not readily

available in the surveyed literature. The following tables provide predicted chemical shifts and

coupling patterns based on data from structurally similar compounds, such as 2,6-

difluorobenzyl chloride[5][6][7], 2,4-difluorobenzoyl chloride[8], and general principles of NMR

spectroscopy.

Predicted ¹H NMR Data

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3, H-5 7.0 - 7.2 Triplet ~8-10 (³JHH)

H-4 7.4 - 7.6 Multiplet

Predicted ¹³C NMR Data
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Carbon
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

C=O 165 - 170 Triplet ²JCF ~ 20-30

C-1 115 - 120 Multiplet

C-2, C-6 160 - 165 Doublet of Doublets
¹JCF ~ 240-260,

³JCCF ~ 5-10

C-3, C-5 112 - 115 Doublet ²JCCF ~ 15-25

C-4 130 - 135 Triplet ³JCCCF ~ 5-10

Predicted ¹⁹F NMR Data

Fluorine
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

F-2, F-6 -110 to -130 Multiplet

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Mass Spectrometry (MS)
While a specific mass spectrum for 2,6-difluorobenzoyl chloride was not found, the expected

molecular ion peak [M]⁺ would be observed at m/z = 176, with an isotopic peak [M+2]⁺ at m/z =

178 due to the presence of ³⁷Cl. Key fragmentation patterns would likely involve the loss of Cl

(m/z = 141) and CO (m/z = 113).

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2,6-difluorobenzoyl
chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-difluorobenzoyl chloride in a

suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The
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use of an inert atmosphere is recommended due to the compound's moisture sensitivity.

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a

good signal-to-noise ratio.

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F NMR is a highly sensitive nucleus,

and a sufficient spectrum can often be obtained with a small number of scans.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

For a volatile compound like this, a Gas Chromatography-Mass Spectrometry (GC-MS)

interface is ideal.

Ionization: Use Electron Impact (EI) ionization at 70 eV to generate fragment ions and a

molecular ion peak.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 2,6-Difluorobenzoyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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